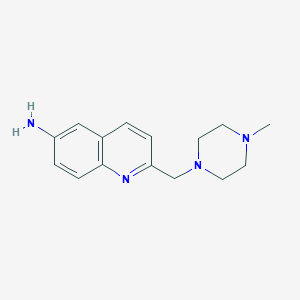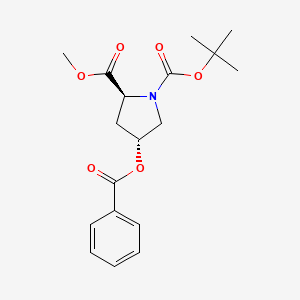
6-Amino-2-((4-méthylpipérazin-1-yl)méthyl)quinoléine
Vue d'ensemble
Description
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in the treatment of infectious diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
Target of Action
Piperazine derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory effects .
Mode of Action
It is known that the piperazine ring, a common structural motif in many pharmaceuticals, can interact with various biological targets, potentially altering their function .
Analyse Biochimique
Biochemical Properties
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular cyclic nucleotide levels . By inhibiting PDE10A, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can modulate signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers. Additionally, it interacts with various proteins involved in cell signaling and metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE10A leads to altered levels of cyclic nucleotides, which in turn affect downstream signaling pathways such as the cAMP/PKA and cGMP/PKG pathways . These changes can result in modified gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine exerts its effects through specific binding interactions with biomolecules. The quinoline moiety of the compound engages in hydrogen bonding with the backbone carbonyl of target proteins, stabilizing the compound-protein complex . This binding can lead to enzyme inhibition or activation, depending on the target. For example, the inhibition of PDE10A by 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine results from its binding to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine vary with dosage in animal models. At lower doses, the compound has been shown to modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of PDE10A affects the levels of cyclic nucleotides, which are crucial regulators of metabolic flux . Additionally, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can influence the activity of other enzymes involved in energy production and biosynthetic processes, further impacting metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that sequester the compound.
Subcellular Localization
The subcellular localization of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of a quinoline moiety may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine may be localized to the cytoplasm, where it can modulate cytoplasmic signaling pathways and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method includes the condensation of 6-chloroquinoline with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
- 2-(4-Methylpiperazin-1-yl)quinolin-6-amine
- 4-Aminoquinoline derivatives
- Quinolinyl-pyrazoles
Uniqueness
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other quinoline derivatives, it has shown higher potency in certain biological assays and better pharmacokinetic properties .
Propriétés
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZGJFAMURIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475462 | |
| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832102-03-1 | |
| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)


![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)





